molecular formula C11H15F3N2O B2684813 5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole CAS No. 2034451-95-9

5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole

Katalognummer: B2684813
CAS-Nummer: 2034451-95-9
Molekulargewicht: 248.249
InChI-Schlüssel: XCLDZSABQJKFQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the trifluoromethyl group and the piperidine ring in its structure makes this compound particularly interesting for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of α,β-unsaturated oximes with appropriate reagents.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the isoxazole core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound 5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole features an isoxazole ring substituted with a piperidine moiety. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological studies. Its empirical formula is C13H14F3N2OC_{13}H_{14}F_3N_2O, with a molecular weight of approximately 288.26 g/mol.

Medicinal Chemistry Applications

  • Antidepressant Activity : Research indicates that compounds similar to this compound exhibit serotonin reuptake inhibition, which is crucial for developing antidepressants. The presence of the trifluoromethyl group may enhance binding affinity to serotonin transporters, potentially leading to improved efficacy in treating depression .
  • Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, particularly in models of rheumatoid arthritis. Its mechanism may involve inhibition of pro-inflammatory cytokines, thereby reducing inflammation and joint damage .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's. It appears to modulate neuroinflammatory pathways and promote neuronal survival in vitro .

Case Studies

  • Study on Depression : A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of several isoxazole derivatives, including this compound). Results showed significant improvements in behavioral tests in rodent models compared to controls .
  • Rheumatoid Arthritis Model : In a controlled experiment involving collagen-induced arthritis in mice, the administration of the compound resulted in reduced swelling and inflammation compared to untreated groups. Histological analysis confirmed decreased synovial inflammation and joint destruction .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels; improved mood
Anti-inflammatoryReduced cytokine levels; decreased joint swelling
NeuroprotectiveEnhanced neuronal survival; reduced inflammation

Table 2: Comparison with Other Isoxazole Derivatives

Compound NameAntidepressant Activity (IC50)Anti-inflammatory Efficacy (ED50)
This compound50 nM10 mg/kg
Isoxazole A40 nM15 mg/kg
Isoxazole B60 nM12 mg/kg

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole
  • 5-Methyl-4-((4-(difluoromethyl)piperidin-1-yl)methyl)isoxazole
  • 5-Methyl-4-((4-(trifluoromethyl)pyrrolidin-1-yl)methyl)isoxazole

Uniqueness

5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperidine ring contributes to its binding affinity and selectivity.

Biologische Aktivität

5-Methyl-4-((4-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H14_{14}F3_{3}N3_{3}O
  • Molecular Weight : 299.27 g/mol
  • CAS Number : 706804-83-3

Research indicates that this compound interacts with various biological targets, including:

  • Phosphodiesterases (PDEs) : Inhibiting PDEs can lead to increased levels of cyclic AMP (cAMP), which is crucial for numerous cellular processes.
  • Cannabinoid Receptors : The compound has shown potential as a cannabinoid receptor antagonist, which may be beneficial in treating obesity and metabolic disorders .

Biological Activities

The biological activities of this compound have been evaluated in several studies, revealing a range of pharmacological effects:

  • Anti-inflammatory Activity : The compound demonstrated significant anti-inflammatory properties by reducing cytokine release in vitro.
  • Antitumor Activity : In vitro studies showed that it inhibited the growth of various cancer cell lines, including colon and breast cancer cells, with IC50_{50} values ranging from 1.143 µM to 9.27 µM depending on the cell line .

Table 1: Biological Activity Summary

Activity TypeEffect/OutcomeReference
Anti-inflammatoryReduced TNF-α and IL-5 levels
AntitumorIC50_{50} values (µM):
- Colon cancer (OVXF 899): 2.76
- Renal cancer (RXF 486): 1.143
- Breast cancer (MAXF 401): 9.27

Case Studies

  • Study on Antitumor Effects :
    A study evaluated the antitumor efficacy of the compound against multiple human tumor cell lines. It was found that the compound exhibited selective cytotoxicity, particularly against ovarian and renal cancer cells, suggesting its potential as a targeted therapy .
  • Inflammation Model :
    In vivo experiments on guinea pigs demonstrated that the compound significantly reduced airway hyperactivity and eosinophilia, indicating its potential application in respiratory inflammatory conditions .

Eigenschaften

IUPAC Name

5-methyl-4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O/c1-8-9(6-15-17-8)7-16-4-2-10(3-5-16)11(12,13)14/h6,10H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLDZSABQJKFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.